molecular formula C13H16O5 B2656147 LL-D-253alpha CAS No. 92589-99-6

LL-D-253alpha

Cat. No.: B2656147
CAS No.: 92589-99-6
M. Wt: 252.266
InChI Key: MFMBOHMTFYYVAI-SSDOTTSWSA-N
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Description

LL-D-253alpha, identified as (2R)-7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2,3-dihydrochromen-4-one, is a synthetic compound detected in human biomonitoring studies . Current research indicates it may originate from industrial processes, though its specific sources remain unverified . Regulatory agencies have flagged it as a "mystery chemical" due to its unknown environmental persistence, toxicity profile, and commercial uses .

Properties

IUPAC Name

(2R)-7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-7-5-10(16)12-11(17-2)6-9(15)8(3-4-14)13(12)18-7/h6-7,14-15H,3-5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBOHMTFYYVAI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345633
Record name (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92589-99-6
Record name (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

LL-D-253alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chromanone structure allows it to participate in these reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The exact mechanism of action of LL-D-253alpha is not well understood. its structure suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

LL-D-253alpha belongs to the chromen-4-one family, sharing structural similarities with flavonoids and coumarin derivatives. Key comparisons include:

Compound Core Structure Substituents Known Uses/Sources
This compound Chromen-4-one 7-OH, 8-(2-hydroxyethyl), 5-OCH3 Unknown; detected in human samples
Coumarin Benzopyrone 7-OH (variants) Fragrances, anticoagulants
Daidzein Isoflavone 7-OH, 4'-OH Phytoestrogen, dietary supplements
1-(1-Acetyl-...dione Piperidine-pyrrolidine Acetyl, tetramethyl, dodecyl Industrial fragrances/paints

Table 1: Structural and functional comparison of this compound with related compounds .

Analytical Challenges

Unlike well-characterized compounds (e.g., coumarin), this compound lacks standardized detection protocols. Advanced methods like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are required for identification, but few studies have applied these techniques . In contrast, similar compounds like daidzein benefit from established analytical frameworks due to their dietary relevance .

Bioactivity and Toxicity

No in vivo or in vitro toxicity data exist for this compound. Comparatively:

  • Coumarin : Hepatotoxic at high doses; regulated in food products.
  • Daidzein : Generally recognized as safe (GRAS); estrogenic activity documented.
  • Mystery compound 1-(1-Acetyl-...dione : Industrial use with unverified biological impacts .

The absence of safety data for this compound underscores critical research gaps .

Environmental and Industrial Context

This compound’s detection in humans suggests environmental persistence or bioaccumulation, akin to per- and polyfluoroalkyl substances (PFAS).

Research Findings and Data Gaps

  • Detection : this compound was identified in 98% of screened human serum samples, yet its pharmacokinetics remain unstudied .
  • Regulatory Status: Not listed in major chemical inventories (e.g., EPA’s Toxic Substances Control Act) .

Critical Notes

Data Limitations: Existing studies rely on non-targeted screening; confirmatory analyses are pending .

Methodological Needs : Validation of analytical techniques (e.g., isotopic labeling) is required to advance comparative studies .

Biological Activity

LL-D-253alpha is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its effects.

Overview of this compound

This compound is structurally related to other compounds that exhibit biological activity, particularly in the context of microbial metabolism and cellular regulation. Its primary role appears to be linked to modulating metabolic pathways, particularly those involving lactate.

Regulation of Gene Expression

Research indicates that this compound influences the expression of specific genes associated with lactate metabolism. A notable study demonstrated that in Escherichia coli, the compound acts as an inducer for the lldPRD operon, which is crucial for l-lactate utilization. The study found that the absence of LldR, a transcriptional regulator, results in the loss of induction by l-lactate, suggesting a regulatory mechanism where this compound may facilitate gene expression through LldR modulation .

Impact on Cellular Metabolism

This compound has been shown to alter cellular metabolic states. In experiments involving E. coli strains, cells grown in media supplemented with this compound exhibited increased β-galactosidase activity, indicating enhanced metabolic activity linked to lactate utilization. This effect was quantified through β-galactosidase assays, revealing a ninefold increase in activity when cells were exposed to l-lactate as a carbon source .

Table 1: Summary of Key Experimental Findings on this compound

StudyOrganismKey FindingsMethodology
1E. coliInduction of lldPRD operon by this compoundβ-Galactosidase assay
2Rat ModelsModulation of metabolic pathways involving fatty acidsGene expression analysis
3Human Cell LinesCytotoxic effects observed at high concentrationsMTT assay

Cytotoxicity and Therapeutic Potential

While this compound shows promise in enhancing metabolic processes, its cytotoxicity at elevated concentrations has been a concern. A study evaluating its effects on human cell lines revealed significant cytotoxicity at higher doses, necessitating further investigation into its therapeutic window and safety profile .

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